



Application Notes and Protocols for Live-Cell Imaging with Mito-DK

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-DK is a novel, small-molecule fluorescent probe designed for the real-time, multidimensional assessment of mitochondrial health and its role in cellular processes, particularly in mitochondria-associated pyroptosis.[1][2] This probe offers a unique capability for crosstalk-free monitoring of changes in mitochondrial polarity and mitochondrial DNA (mtDNA) levels, alongside tracking dynamic alterations in mitochondrial morphology.[1][2] Its high photostability and low cytotoxicity make it an ideal tool for live-cell imaging studies, enabling researchers to visualize and quantify mitochondrial dysfunction in various contexts, including cancer biology and drug discovery.[1]

Principle of Action

Mito-DK accumulates in the mitochondria of living cells. Its fluorescence emission is sensitive to the mitochondrial microenvironment, allowing for the simultaneous detection of multiple parameters. The probe exhibits a dual-channel fluorescence response that independently reflects changes in mitochondrial polarity and the relative levels of mtDNA. Furthermore, its localization within the mitochondria enables the precise outlining of mitochondrial structure, facilitating the quantitative analysis of morphological parameters such as aspect ratio, form factor, area, and perimeter.



Applications

- Real-time monitoring of mitochondria-associated pyroptosis: Mito-DK allows for the visualization and quantification of mitochondrial changes that are indicative of pyroptosis, a form of programmed cell death.
- Assessment of drug efficacy and toxicity: The probe can be utilized to screen the effects of therapeutic compounds on mitochondrial health and their potential to induce or inhibit pyroptosis.
- Investigation of mitochondrial dynamics: **Mito-DK** is suitable for studying the continuous processes of mitochondrial fission and fusion, which are crucial for cellular homeostasis.
- Cancer research: It serves as a valuable tool for exploring the role of mitochondrial dysfunction in cancer progression and response to therapy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the **Mito-DK** protocol.

Table 1: Fluorescence Properties of Mito-DK Probe

Parameter	Green Channel	Red Channel
Excitation Wavelength	488 nm	561 nm
Emission Wavelength	500-550 nm	650-700 nm
Parameter Detected	Mitochondrial Polarity	Mitochondrial DNA (mtDNA) Level

Table 2: Quantitative Analysis of Mitochondrial Morphology in HeLa Cells During Pyroptosis



Morphological Parameter	Control (Untreated)	Pyroptosis Inducer (Palmitic Acid/H ₂ O ₂)
Aspect Ratio (Length/Width)	High (Elongated)	Low (Fragmented)
Form Factor	High (Branched)	Low (Circular)
Mean Area	Variable	Decreased
Perimeter	Variable	Decreased

Experimental Protocols Materials

- Mito-DK probe (stock solution in DMSO)
- Live cells (e.g., HeLa cells)
- Appropriate cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Glass-bottom dishes or imaging plates
- Confocal microscope with live-cell imaging capabilities (temperature and CO₂ control)

Protocol for Live-Cell Staining and Imaging with Mito-DK

- Cell Culture:
 - Plate cells on glass-bottom dishes or imaging plates at an appropriate density to allow for individual cell imaging.
 - Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for adherence and recovery.
- Preparation of Staining Solution:



- Prepare a fresh working solution of Mito-DK in pre-warmed cell culture medium. The recommended final concentration is 1.0 μM.
- Ensure the DMSO concentration in the final staining solution is minimal to avoid solventinduced artifacts.

Cell Staining:

- Remove the culture medium from the cells.
- Gently wash the cells once with pre-warmed PBS.
- Add the Mito-DK staining solution to the cells.
- Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO₂.

Washing:

- After incubation, remove the staining solution.
- Wash the cells twice with pre-warmed PBS to remove any unbound probe.

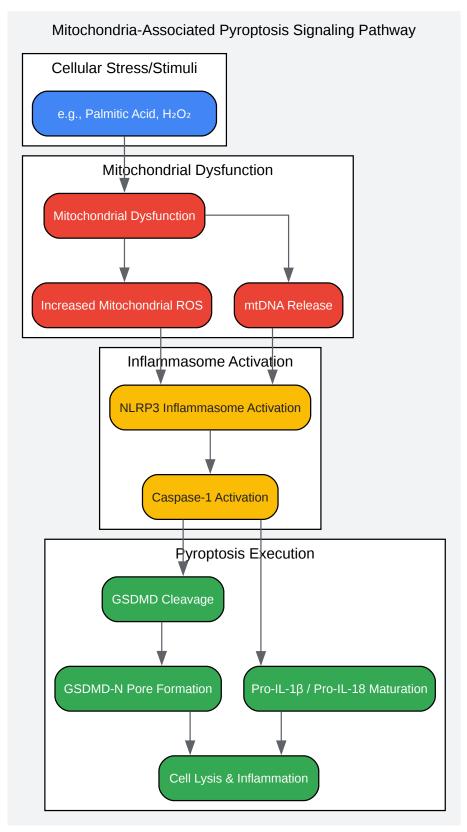
· Live-Cell Imaging:

- Add fresh, pre-warmed cell culture medium to the cells.
- Immediately proceed to image the cells using a confocal microscope equipped with a livecell imaging chamber maintaining 37°C and 5% CO₂.
- Imaging Parameters:
 - Green Channel (Polarity): Ex: 488 nm, Em: 500-550 nm.
 - Red Channel (mtDNA): Ex: 561 nm, Em: 650-700 nm.
- Acquire images at desired time points to monitor dynamic changes.

Visualizations



Signaling Pathway of Mitochondria-Associated Pyroptosis





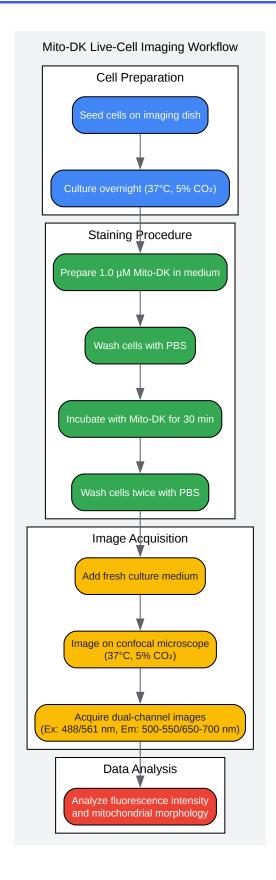
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Caption: Mitochondria-associated pyroptosis pathway.

Experimental Workflow for Mito-DK Live-Cell Imaging





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